molecular formula C29H24N4O8 B8304095 2',3',5'-Tri-o-benzoyl-5-azacytidine

2',3',5'-Tri-o-benzoyl-5-azacytidine

Cat. No.: B8304095
M. Wt: 556.5 g/mol
InChI Key: XMEBCSNOBVAIDQ-MOUTVQLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’,5’-Tri-o-benzoyl-5-azacytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that add methyl groups to DNA molecules, thereby affecting gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved through benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine. The azacytidine moiety is introduced through a series of reactions involving the substitution of the cytidine base with an azacytidine base .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-o-benzoyl-5-azacytidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological activities .

Scientific Research Applications

2’,3’,5’-Tri-o-benzoyl-5-azacytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its effects on DNA methylation and gene expression, making it valuable in epigenetics research.

    Medicine: Due to its potential anti-tumor activity, it is investigated as a candidate for cancer therapy.

    Industry: It may be used in the development of pharmaceuticals and other biologically active compounds

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine involves the inhibition of DNA methyltransferases. By inhibiting these enzymes, the compound prevents the addition of methyl groups to DNA, leading to changes in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exhibiting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-o-benzoyl-5-azacytidine is unique due to its specific benzoyl protection groups, which may influence its solubility, stability, and biological activity compared to other cytidine analogs. These properties can make it more suitable for certain applications in research and therapy .

Properties

Molecular Formula

C29H24N4O8

Molecular Weight

556.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1

InChI Key

XMEBCSNOBVAIDQ-MOUTVQLLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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